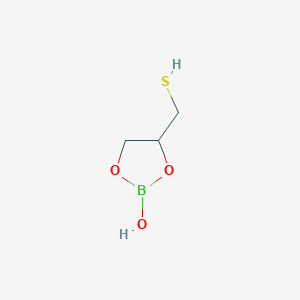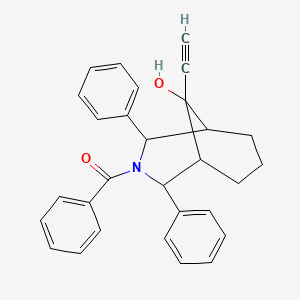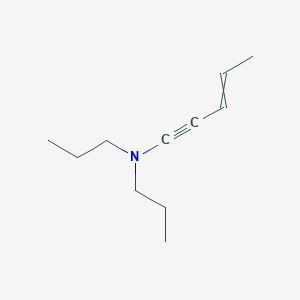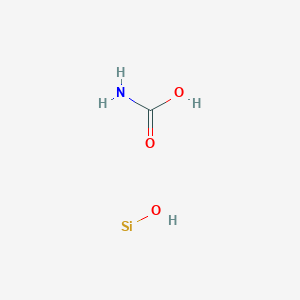![molecular formula C15H18O6 B14471891 [(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate CAS No. 66195-30-0](/img/structure/B14471891.png)
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two ester functional groups, which are derived from 2,2-dimethylpropanoic acid and acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 2-(hydroxymethyl)benzoic acid with 2,2-dimethylpropanoic anhydride and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, acetic acid
Reduction: Corresponding alcohols
Substitution: Different ester derivatives
Wissenschaftliche Forschungsanwendungen
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate involves its hydrolysis to release the active components, 2-(hydroxymethyl)benzoic acid, 2,2-dimethylpropanoic acid, and acetic acid. These components can then interact with various molecular targets and pathways in biological systems. For example, 2-(hydroxymethyl)benzoic acid can inhibit certain enzymes, while acetic acid can act as a metabolic intermediate.
Vergleich Mit ähnlichen Verbindungen
[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate can be compared with other ester compounds such as:
Methyl 2-(acetyloxy)benzoate: Similar structure but lacks the 2,2-dimethylpropanoic acid moiety.
Ethyl 2-(acetyloxy)benzoate: Similar structure but contains an ethyl group instead of the 2,2-dimethylpropanoic acid moiety.
Propyl 2-(acetyloxy)benzoate: Similar structure but contains a propyl group instead of the 2,2-dimethylpropanoic acid moiety.
The uniqueness of this compound lies in its dual ester functionality, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
66195-30-0 |
|---|---|
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C15H18O6/c1-10(16)21-12-8-6-5-7-11(12)13(17)19-9-20-14(18)15(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
CJUSVYKLCJIJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)


![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)


![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)

![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)

